molecular formula C8H3F3N2O3 B1395798 5-Nitro-2-(trifluoromethoxy)benzonitrile CAS No. 1214341-32-8

5-Nitro-2-(trifluoromethoxy)benzonitrile

Cat. No. B1395798
M. Wt: 232.12 g/mol
InChI Key: SPDYKDBZFOVNMP-UHFFFAOYSA-N
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Description

  • Storage Temperature : Store at room temperature .

Physical And Chemical Properties Analysis

Scientific Research Applications

Electrophilic Trifluoromethylating Reagents

5-Nitro-2-(trifluoromethoxy)benzonitrile, due to its structure, is a potential candidate for the development of new electrophilic trifluoromethylating reagents. This involves the synthesis and characterization of compounds that incorporate the nitro and trifluoromethoxy groups, providing a basis for evaluating their reactivity and safety. For instance, the synthesis of hypervalent-iodine-based electrophilic trifluoromethylating reagents has been explored, revealing these compounds exhibit high reactivity and are safer to handle, which could have implications for their use in various chemical syntheses (Santschi, Sarott, Otth, Kissner, & Togni, 2014).

Azo Coupling and Aromatic Amines

The compound has applications in azo coupling reactions with aromatic amines, leading to the formation of N-substituted benzisothiazoles and triazenes. These reactions have been found to produce highly stable triazenes in acidic medium, which could be of interest for the development of dyes and pigments with specific properties (Pr̆ikryl, Černý, Bělohlavová, Macháček, & Lyčka, 2007).

Fluorinated Compounds Synthesis

The structure also suggests its utility in the synthesis of fluorinated compounds, especially 1,4-dioxa-2-azaspiro-[4.5]deca-2,6,9-trienes, by reacting with polyfluorinated cyclohexa-2,5-dienones and nitrile oxides. Such fluorinated compounds are of high interest due to their potential applications in medicinal chemistry and materials science (Kovtonyuk, Kobrina, & Gatilov, 2012).

Iodination and Aryl Lithium Reagents

The compound's structure is conducive for iodination reactions, particularly in the development of methods for the selective iodination of aromatic C-H bonds. This has implications for the synthesis of iodinated organic compounds, which are crucial intermediates in many organic syntheses and pharmaceutical applications (Dunn, Leitch, Journet, Martin, Tabet, Curtis, Williams, Goss, Shaw, O’Hare, Wade, Toczko, & Liu, 2018).

Safety And Hazards

The compound poses minimal hazards. It is essential to handle it with care, following standard laboratory safety protocols .

properties

IUPAC Name

5-nitro-2-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3N2O3/c9-8(10,11)16-7-2-1-6(13(14)15)3-5(7)4-12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDYKDBZFOVNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50700225
Record name 5-Nitro-2-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-2-(trifluoromethoxy)benzonitrile

CAS RN

1214341-32-8
Record name 5-Nitro-2-(trifluoromethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50700225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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